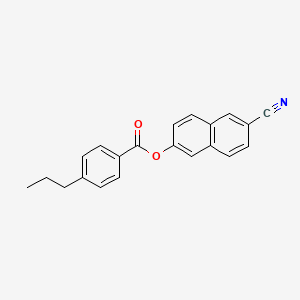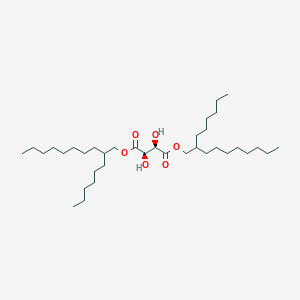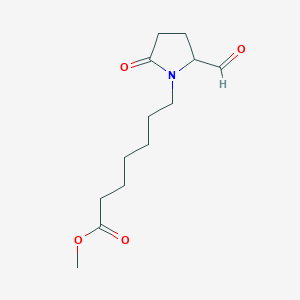
Methyl 7-(2-formyl-5-oxopyrrolidin-1-YL)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of gamma-butyrolactone with ammonia or primary amines to form pyrrolidine-2-one derivatives . The specific conditions for synthesizing this compound may involve the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The formyl and oxo groups may also play a role in binding to active sites of enzymes, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar structural features.
Pyrrolidine-2,5-dione: Another derivative with additional functional groups.
Pyrrolizines: Compounds with fused pyrrolidine rings.
Uniqueness
Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is unique due to its specific functional groups and the length of its carbon chain, which may confer distinct biological and chemical properties compared to other pyrrolidine derivatives .
Properties
CAS No. |
60289-35-2 |
|---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate |
InChI |
InChI=1S/C13H21NO4/c1-18-13(17)6-4-2-3-5-9-14-11(10-15)7-8-12(14)16/h10-11H,2-9H2,1H3 |
InChI Key |
COYUAWIJCNCEKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCN1C(CCC1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)
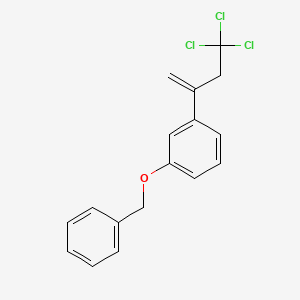
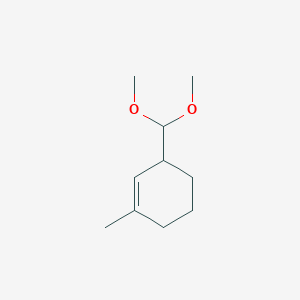

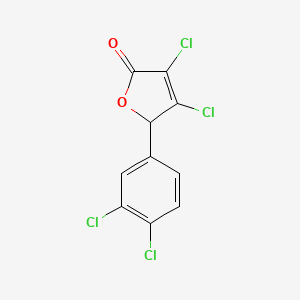
![Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14613105.png)
![3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14613106.png)

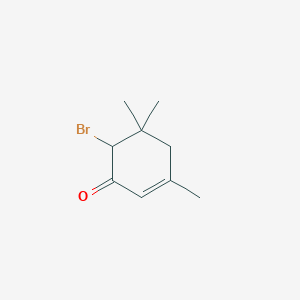
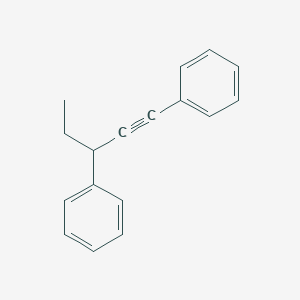

![4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14613135.png)
